N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amide Formation: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the isoxazole with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide
- N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
1189701-24-3 |
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Molecular Formula |
C18H14BrFN2O2 |
Molecular Weight |
389.2 |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-9-14(7-8-15(10)19)21-18(23)16-11(2)24-22-17(16)12-3-5-13(20)6-4-12/h3-9H,1-2H3,(H,21,23) |
InChI Key |
HWTUDPKMMMODFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=C(C=C3)F)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=C(C=C3)F)C)Br |
Origin of Product |
United States |
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